3-(Aminomethyl)-1-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indol-7-amine
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Overview
Description
3-(Aminomethyl)-1-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indol-7-amine is a compound that features a difluoromethyl group attached to an indole scaffold. The presence of fluorine atoms in organic molecules often imparts unique properties, making such compounds valuable in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under radical conditions . The reaction conditions often include the presence of a radical initiator and a suitable solvent, such as acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve scalable difluoromethylation processes that utilize continuous flow reactors to ensure consistent product quality and yield. The use of robust difluoromethylating agents and optimized reaction conditions are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indol-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-(Aminomethyl)-1-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indol-7-amine has several scientific research applications:
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-1-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indol-7-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological responses .
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminomethyl)-1-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indol-7-amine
- 3-(Aminomethyl)-1-(monofluoromethyl)-4,5,6,7-tetrahydro-1H-indol-7-amine
- 3-(Aminomethyl)-1-(methyl)-4,5,6,7-tetrahydro-1H-indol-7-amine
Uniqueness
The presence of the difluoromethyl group in 3-(Aminomethyl)-1-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indol-7-amine imparts unique properties such as increased lipophilicity and metabolic stability compared to its mono- and trifluoromethyl counterparts . These properties make it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .
Properties
Molecular Formula |
C10H15F2N3 |
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Molecular Weight |
215.24 g/mol |
IUPAC Name |
3-(aminomethyl)-1-(difluoromethyl)-4,5,6,7-tetrahydroindol-7-amine |
InChI |
InChI=1S/C10H15F2N3/c11-10(12)15-5-6(4-13)7-2-1-3-8(14)9(7)15/h5,8,10H,1-4,13-14H2 |
InChI Key |
QVJQBPNBNOXXKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CN2C(F)F)CN)N |
Origin of Product |
United States |
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